molecular formula C23H19N3O2 B2854647 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946336-75-0

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2854647
CAS RN: 946336-75-0
M. Wt: 369.424
InChI Key: HJBNFXWQSNHAIY-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C17H16N4O4S . It has a molecular weight of 372.4 . The compound is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]indoles, which are similar to the structure of the compound , has been discussed in various studies . The synthetic routes often involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .


Molecular Structure Analysis

The molecular structure of the compound involves a pyrimidopyrimidine scaffold . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole ring moiety chelate the Mg 2+ ion .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide:

Antiviral Research

This compound has shown potential in antiviral research, particularly against viruses like the Newcastle disease virus. Its structure allows it to inhibit viral replication, making it a candidate for developing new antiviral therapies .

Anticancer Applications

The compound’s ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for anticancer drug development. Its structural similarity to other known anticancer agents suggests it could be effective in targeting specific cancer pathways .

Enzyme Inhibition Studies

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide has been studied for its potential to inhibit various enzymes, including dihydrofolate reductase (DHFR). This inhibition is crucial for developing treatments for diseases where enzyme regulation is disrupted .

Anti-inflammatory Research

The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its potential to reduce inflammation could be beneficial in treating chronic inflammatory diseases .

Antibacterial and Antifungal Applications

Research has indicated that this compound may possess antibacterial and antifungal properties. Its ability to disrupt microbial cell processes makes it a potential candidate for developing new antimicrobial agents .

Neuroprotective Studies

The compound’s interaction with neural pathways suggests it could have neuroprotective effects. This makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Drug Delivery Systems

Due to its chemical stability and ability to interact with various biological targets, this compound is being explored for use in drug delivery systems. Its structure allows it to be modified for targeted delivery of therapeutic agents .

Structural Biology and Drug Design

The detailed study of this compound’s structure aids in the design of new drugs. Understanding its interactions at the molecular level helps in the rational design of compounds with improved efficacy and reduced side effects .

These applications highlight the versatility and potential of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide in various fields of scientific research.

Synthesis and antiviral study of novel compounds Synthesis, characterization and biological evaluation

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar structures have shown a variety of biological activities. They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-8-13-20-24-16(2)21(23(28)26(20)14-15)25-22(27)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBNFXWQSNHAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

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